[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester is a synthetic organic compound that belongs to the class of carbamates. This compound features a cyclohexyl ring and incorporates both amino and carbamate functional groups, which are significant in medicinal chemistry due to their biological activities. The classification of this compound can be understood through its structural components and functional groups.
The compound is synthesized through organic chemical reactions rather than being derived from natural sources. Its synthesis often involves the reaction of various organic reagents, leading to its classification as a synthetic organic compound.
Chemical compounds can be classified based on their source (organic or inorganic), structure, and functional groups. This compound is classified as an organic compound due to the presence of carbon atoms bonded covalently with other elements such as nitrogen and oxygen. It can also be categorized under carbamates, which are esters of carbamic acid characterized by the presence of the -NH2 group.
The synthesis of [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. The use of protecting groups may also be necessary during synthesis to prevent unwanted side reactions.
The molecular structure of [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester can be represented as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
The compound can participate in various chemical reactions typical for carbamates:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry, where alterations can enhance biological activity or selectivity.
The mechanism of action for [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester primarily involves its interaction with biological targets such as enzymes or receptors. The amino group may facilitate binding to active sites through hydrogen bonding or ionic interactions.
Research indicates that similar compounds exhibit inhibitory effects on certain enzymes, suggesting potential applications in drug design targeting specific pathways in disease processes.
Properties such as pKa values, partition coefficients (log P), and spectral data (NMR, IR) are essential for understanding the behavior of this compound in biological systems.
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester has potential applications in:
Systematic Nomenclature:The core compound is systematically named as [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester, reflecting its three key substructures:
Table 1: Nomenclature Variations of Key Derivatives
Systematic Name | Alternative Representation | Molecular Formula |
---|---|---|
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester | N/A | C₁₆H₂₃N₃O₃ |
(1R,4R)-[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester | Stereospecific isomer | C₁₆H₂₃N₃O₃ |
[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester | N-Ethyl carbamate derivative | C₁₈H₂₇N₃O₃ |
{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester | N-Cyclopropyl glycinamide variant | C₁₉H₂₇N₃O₃ |
Stereochemical Complexity:The cyclohexyl ring introduces stereochemical variables. For example, the (1R,4R) diastereomer (CAS# F081544) is explicitly marketed, highlighting the significance of spatial configuration in modulating biological interactions [2]. The canonical SMILES string NCC(=O)N[C@H]1CC[C@H](NC(=O)OCc2ccccc2)CC1
encodes this absolute stereochemistry [2].
Structural Taxonomy:This scaffold belongs to two critical medicinal chemistry categories:
Table 2: Core Structural Motifs and Their Modifications
Structural Motif | Function/Role | Example Modifications |
---|---|---|
Benzyl carbamate | Protecting group/Pharmacophore | Ethyl carbamate (C₁₈H₂₇N₃O₃ [3]), Methyl carbamate (C₁₇H₂₃ClN₂O₃ [4]) |
Cyclohexyl ring | Conformationally constrained scaffold | Stereoisomers ((1R,4R) [2]), Disubstituted derivatives |
Glycinamide side chain | H-bond donor/acceptor | N-Cyclopropyl (C₁₉H₂₇N₃O₃ ), N-Isopropyl (C₁₉H₂₉N₃O₃ [6]) |
Carbamates in Bioactive Molecules:Benzyl carbamates emerged historically as amine-protecting groups in peptide synthesis (e.g., in β-lactam antibiotics). Their utility expanded due to:
Silicon-Carbon Bioisosterism:Though not directly silicon-containing, this scaffold exemplifies principles discussed in silicon-based drug design [9], where:
Synthetic Applications:Derivatives of this scaffold function as intermediates for bioactive molecules:
Table 3: Evolution of Key Derivatives and Applications
Derivative | Structural Feature | Medicinal Chemistry Application |
---|---|---|
(1R,4R)-[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester | Stereodefined cyclohexyl | Chiral synthon for constrained peptides [2] |
{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester | N-Cyclopropyl glycinamide | Conformational restriction for receptor selectivity |
{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester | N-Isopropyl substitution | Enhanced lipophilicity for membrane penetration [6] |
Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester | 2-Hydroxyethylamino modification | Polar functionality for solubility modulation [10] |
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3